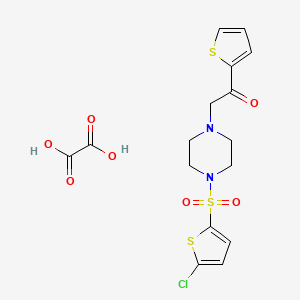

2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a useful research compound. Its molecular formula is C16H17ClN2O7S3 and its molecular weight is 480.95. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocycles

The synthesis of various heterocyclic compounds, including morpholines, piperazines, azepines, and oxazepines, demonstrates the utility of related chemical structures in creating diverse bioactive molecules. The process utilizes α-phenylvinylsulfonium salts reacting with amino alcohols or diamines, highlighting a method for constructing C-substituted heterocycles with high regio- and diastereoselectivity (Matlock et al., 2015).

Analytical Derivatization

A novel sulfonate reagent designed for analytical derivatization in liquid chromatography has been developed, featuring a fluorophore for sensitive detection and a tertiary amino function for post-derivatization removal. This innovation underscores the compound's relevance in improving analytical methodologies (Wu et al., 1997).

Sulfomethylation of Macrocycles

The sulfomethylation of polyazamacrocycles, including piperazine, introduces methanesulfonate groups, facilitating the synthesis of mono- and diacetate, phosphonate, and phosphinate derivatives. This approach offers a new route for the creation of mixed-side-chain macrocyclic chelates, expanding the toolbox for synthesizing complex molecules with potential medical applications (van Westrenen & Sherry, 1992).

Electrochemical Synthesis

Electrochemical methods have been employed to synthesize mono and di-substituted hydroquinone and benzoquinone derivatives, including those involving piperazine, demonstrating the compound's versatility in electrochemical reactions. This synthesis method offers a green and efficient pathway for creating arylsulfonyl derivatives (Nematollahi et al., 2014).

Structural and Computational Analysis

Structural and computational analyses of piperazine derivatives have provided insights into their reactivity and potential as bioactive molecules. For example, studies have detailed the crystal structure and Hirshfeld surface analysis of novel compounds, contributing to our understanding of molecular interactions and reactivity (Kumara et al., 2017).

Properties

IUPAC Name |

2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S3.C2H2O4/c15-13-3-4-14(22-13)23(19,20)17-7-5-16(6-8-17)10-11(18)12-2-1-9-21-12;3-1(4)2(5)6/h1-4,9H,5-8,10H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXQJYFCPMMBRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(S3)Cl.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-3-carboxamide](/img/structure/B2897862.png)

![N-[(2S)-2-Hydroxypropyl]-N-methyl-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2897865.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2897874.png)

![Ethyl 2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2897876.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2897878.png)

![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide](/img/structure/B2897880.png)